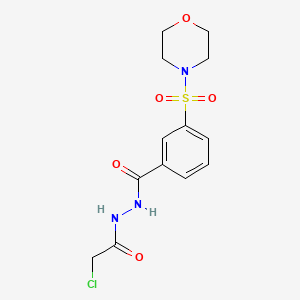
N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloroacetyl group, a morpholine ring, and a sulfonyl group attached to a benzohydrazide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide typically involves multiple steps:
-
Formation of the Benzohydrazide Core: : The initial step involves the preparation of the benzohydrazide core. This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions to form benzohydrazide.
-
Introduction of the Chloroacetyl Group: : The chloroacetyl group is introduced by reacting the benzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.
-
Attachment of the Morpholine-4-sulfonyl Group: : The final step involves the sulfonylation of the morpholine ring. This can be achieved by reacting morpholine with chlorosulfonic acid to form morpholine-4-sulfonyl chloride, which is then reacted with the intermediate product from the previous step to yield the final compound.
Industrial Production Methods
Industrial production of N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide can undergo various chemical reactions, including:
-
Substitution Reactions: : The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
-
Hydrolysis: : The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include substituted benzohydrazides, sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has several applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
-
Biological Studies: : It is used in studies to understand its interaction with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
-
Chemical Biology: : The compound serves as a tool in chemical biology for the modification of biomolecules and the study of protein-ligand interactions.
-
Industrial Applications: : It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, while the morpholine ring can interact with hydrophobic pockets in the target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzamide: Similar structure but with a benzamide core instead of benzohydrazide.
N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)aniline: Similar structure but with an aniline core.
N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)phenylhydrazine: Similar structure but with a phenylhydrazine core.
Uniqueness
N’-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzohydrazide core differentiates it from other similar compounds, providing unique interactions with biological targets and distinct pharmacological properties.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXMBRFUVYSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)
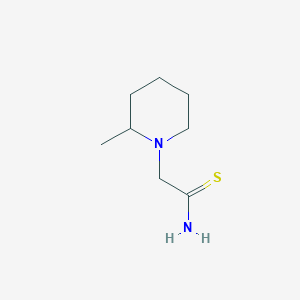
![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)

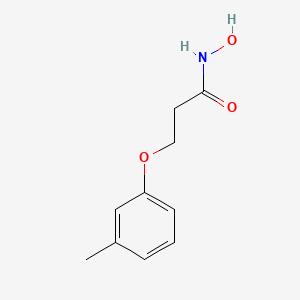
![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
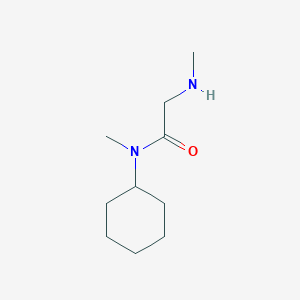
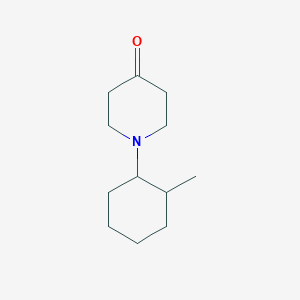
![1-(3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)ethan-1-one](/img/structure/B6143875.png)
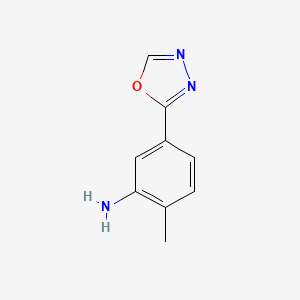
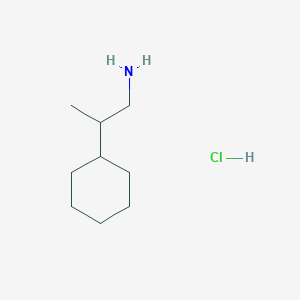

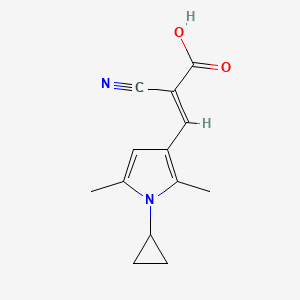
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)
